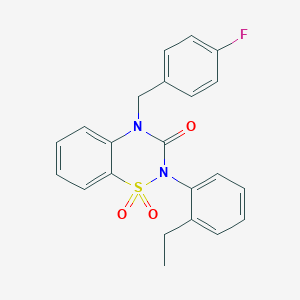

2-(2-ethylphenyl)-4-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Description

The compound 2-(2-ethylphenyl)-4-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide belongs to the 1,2,4-benzothiadiazine 1,1-dioxide class, a heterocyclic scaffold known for its pharmaceutical relevance. Structurally, it features a benzothiadiazine core substituted with a 2-ethylphenyl group at position 2 and a 4-fluorobenzyl moiety at position 2. Its fluorinated benzyl group may improve metabolic stability and binding affinity compared to non-fluorinated derivatives, as seen in related compounds .

Properties

IUPAC Name |

2-(2-ethylphenyl)-4-[(4-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN2O3S/c1-2-17-7-3-4-8-19(17)25-22(26)24(15-16-11-13-18(23)14-12-16)20-9-5-6-10-21(20)29(25,27)28/h3-14H,2,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKDQICARVSLBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-ethylphenyl)-4-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a member of the benzothiadiazine family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure

The structural formula of the compound can be represented as follows:

This structure features a benzothiadiazine core with substituents that may influence its biological activity.

Biological Activity Overview

The biological activity of benzothiadiazines often includes:

- Anticancer properties

- Antimicrobial effects

- Neuroprotective effects

Anticancer Activity

Research indicates that derivatives of benzothiadiazines exhibit significant antiproliferative activity against various cancer cell lines. For example, fluorinated analogs have shown potent effects in inhibiting cancer cell growth through mechanisms such as inducing apoptosis and disrupting cell cycle progression.

Case Study: Antiproliferative Activity

A study investigating fluorinated benzothiadiazoles demonstrated their ability to induce cell death in sensitive cancer cells without a biphasic dose-response relationship. This suggests that modifications in the chemical structure can enhance therapeutic efficacy while minimizing side effects .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5F 203 | Breast | 5.0 | Induces CYP1A1 expression |

| DF 203 | Ovarian | 3.5 | DNA adduct formation |

Antimicrobial Effects

Benzothiadiazine derivatives have also been evaluated for their antimicrobial properties. The presence of fluorine substituents appears to enhance the antimicrobial potency against various pathogens.

Research Findings

In vitro studies have shown that certain derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Neuroprotective Effects

The neuroprotective potential of benzothiadiazines is an emerging area of research. Compounds have been tested in models of neurodegenerative diseases, showing promise in reducing oxidative stress and inflammation in neuronal cells.

Neurochemical Profiling

A study utilizing zebrafish models indicated that certain benzothiadiazine derivatives could modulate neurotransmitter levels and protect against chemically induced seizures. This neuroprotective effect was linked to alterations in the levels of neurosteroids and neurotransmitters such as serotonin and GABA .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs from the evidence:

Structural and Functional Insights

Impact of Substituents on Bioactivity

- Fluorinated Groups: The 4-fluorobenzyl substituent in the target compound likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like the 4-benzyl derivative (CAS 964-08-9) . Fluorine’s electron-withdrawing effects may also strengthen hydrogen bonding with target proteins, as observed in orexin receptor ligands .

- Ethyl vs.

- Chlorine Substitution : Chlorinated analogs (e.g., CAS 893790-31-3) exhibit increased electrophilicity, which correlates with enhanced antibacterial and anti-inflammatory activities in related benzothiazines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.